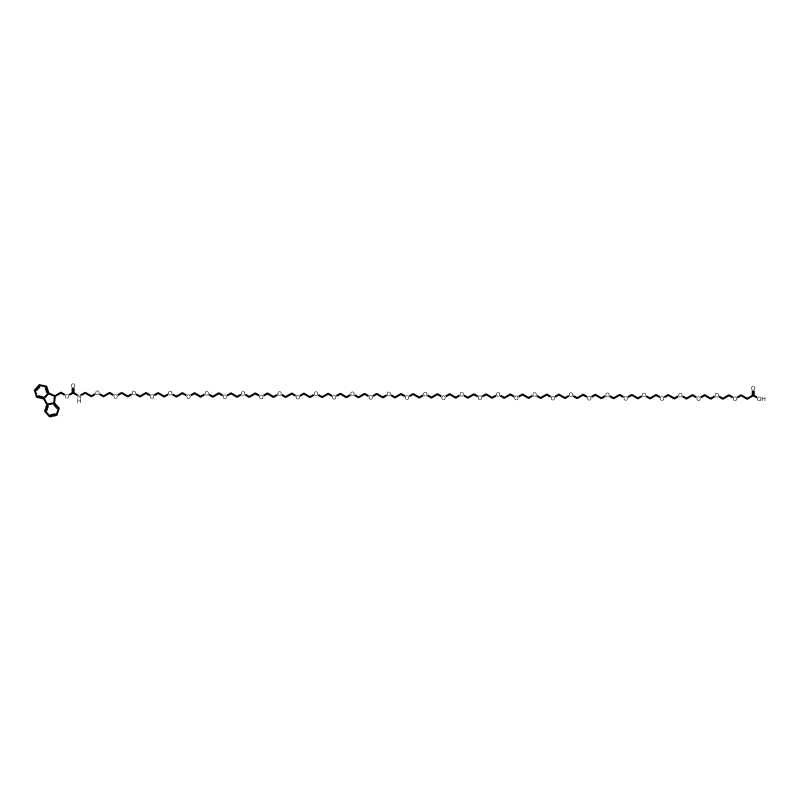

Fmoc-N-amido-PEG36-acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fmoc-N-amido-PEG36-acid, also known as Fmoc-NH-PEG36-COOH, is a polyethylene glycol derivative characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a terminal carboxylic acid group. It has a molecular formula of C90H161NO40 and a molecular weight of approximately 1897.22 g/mol. The compound is designed to enhance solubility in aqueous environments due to the hydrophilic nature of the polyethylene glycol spacer. The Fmoc group serves as a protective moiety that can be removed under basic conditions, allowing for further chemical modifications and conjugations .

- Deprotection Reaction: The Fmoc group can be cleaved using a base such as piperidine, yielding a free amine that can be utilized for further conjugation with other biomolecules.

- Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds, which are crucial for linking to peptides or proteins .

Fmoc-N-amido-PEG36-acid exhibits significant biological activity, particularly in the development of drug delivery systems and therapeutic agents. Its ability to enhance solubility and stability makes it suitable for formulating peptide-based therapeutics and targeted drug delivery systems. The compound has been utilized in creating flexible antibody constructs and optimized liposomes that facilitate intracellular delivery of proteins .

The synthesis of Fmoc-N-amido-PEG36-acid generally involves the following steps:

- Synthesis of PEG Derivative: Starting from commercially available polyethylene glycol, the appropriate functional groups are introduced.

- Fmoc Protection: The amine group is protected using Fmoc chloride under basic conditions, typically using triethylamine as a base.

- Carboxylic Acid Formation: The terminal hydroxyl group of PEG is converted into a carboxylic acid through oxidation processes.

- Purification: The final product is purified using techniques such as precipitation or chromatography to achieve the desired purity level (≥93%) before use .

Fmoc-N-amido-PEG36-acid has diverse applications across various fields:

- Drug Delivery: It is used in the formulation of liposomes and nanoparticles for targeted drug delivery.

- Bioconjugation: The compound serves as a linker in the synthesis of bioconjugates, including PROTACs (proteolysis-targeting chimeras), which are designed for targeted protein degradation.

- Diagnostic Imaging: It has been employed in the development of imaging agents for cancer detection through SPECT imaging techniques .

Studies have demonstrated that Fmoc-N-amido-PEG36-acid enhances cellular uptake of peptide-targeted nanoparticles. Research indicates that increasing hydrophilicity through PEGylation improves interaction with cellular membranes, facilitating better internalization of therapeutic agents . Additionally, interaction studies involving this compound have shown its effectiveness in stabilizing proteins and peptides against enzymatic degradation.

Several compounds share structural similarities with Fmoc-N-amido-PEG36-acid, each offering unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-NH-PEG20-acid | Shorter PEG chain (20 units) | Enhanced cellular uptake due to smaller size |

| Fmoc-NH-PEG40-acid | Longer PEG chain (40 units) | Increased solubility but may have slower kinetics |

| Fmoc-NH-dPEG36-acid | Dendritic structure with similar length | Improved stability and reduced immunogenicity |

| Fmoc-NH-PEG-SH | Contains thiol functional group | Useful for thiol-specific reactions |

| Fmoc-NH-PEG-Aldehyde | Contains aldehyde functional group | Suitable for forming hydrazone bonds |

Each of these compounds provides distinct advantages depending on their application, such as varying lengths of polyethylene glycol chains affecting solubility and cellular interaction dynamics .

Fmoc-N-amido-PEG36-acid is a bifunctional PEG derivative characterized by three structural domains:

- Fmoc-protected amine: The 9-fluorenylmethoxycarbonyl group shields the primary amine via a carbamate linkage, providing stability during synthetic procedures while allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF).

- PEG36 spacer: A 36-unit polyethylene glycol chain (molecular weight ≈ 1,584 g/mol) creates a hydrophilic microenvironment, reducing aggregation and increasing aqueous solubility to >50 mg/mL in PBS buffer.

- Terminal carboxylic acid: The ω-carboxyl group (pKa ≈ 2.5–3.0) enables conjugation to amine-containing biomolecules through carbodiimide-mediated amide bond formation.

Structural Analysis

- Molecular formula: C₉₀H₁₆₁NO₄₀

- CAS variants: 850312-72-0 (Conju-Probe) vs. 2649489-46-1 (BroadPharm, Precise PEG)

- Thermal stability: Decomposition initiates at 230°C (TGA data)

- Solubility profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >100 |

| Water | 50–60 |

| Acetonitrile | 30–40 |

The discrepancy in CAS registry numbers likely stems from differences in synthetic pathways or supplier-specific nomenclature.

Historical Evolution

Development of Fmoc Chemistry

The Fmoc protecting group was pioneered by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative to acid-sensitive tert-butoxycarbonyl (Boc) groups. Key milestones:

- 1972: First application in solid-phase peptide synthesis (SPPS) using Fmoc-Cl

- 1980s: Adoption in automated peptide synthesizers due to orthogonality with Boc/Bzl protection schemes

- 1990s: Emergence of Fmoc-OSu (succinimidyl carbonate) for milder amine protection

PEGylation Advances

Polyethylene glycol conjugation technologies evolved in parallel:

- 1977: Frank Davis demonstrates PEG-protein conjugates reduce immunogenicity

- 1990: FDA approves Adagen® (pegademase bovine), validating PEGylation for therapeutic proteins

- 2000s: PEGylated liposomal doxorubicin (Doxil®) showcases carrier-based PEG applications

The convergence of these technologies enabled compounds like Fmoc-N-amido-PEG36-acid, first reported in the early 2010s for constructing pH-sensitive antibody-drug conjugates.